SA-3

Photopharmacology Optogenetics Computational Screening

SA-3 is a precision photochromic tethered ligand (PTL) for the optical control of human Carbonic Anhydrase (hCA) activity. It is an essential component of Light-responsive human Carbonic Anhydrases (LihCAs), a chemogenetic system enabling spatiotemporally precise, reversible enzyme modulation. - Validated Component: A key element of the LihCA system, computationally optimized for specific linker length and conjugation site geometry. - High Purity: Available at >98% purity, suitable for demanding bioconjugation and photopharmacology protocols. - Research Utility: Ideal for constructing LihCA systems to study pH regulation and metabolic flux in cellular and in vivo models.

Molecular Formula C19H15N7O4S
Molecular Weight 437.43
CAS No. 2205017-89-4
Cat. No. B610643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA-3
CAS2205017-89-4
SynonymsSA-3 ;  SA3 ;  SA3
Molecular FormulaC19H15N7O4S
Molecular Weight437.43
Structural Identifiers
SMILESO=S(C1=CC=C(/N=N/C2=CC=C(N3N=NC(CN4C(C=CC4=O)=O)=C3)C=C2)C=C1)(N)=O
InChIInChI=1S/C19H15N7O4S/c20-31(29,30)17-7-3-14(4-8-17)22-21-13-1-5-16(6-2-13)26-12-15(23-24-26)11-25-18(27)9-10-19(25)28/h1-10,12H,11H2,(H2,20,29,30)/b22-21+
InChIKeyPNQWOTQCXOYWIK-QURGRASLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SA-3: Photochromic Tethered Ligand for Carbonic Anhydrase


SA-3 (CAS 2205017-89-4) is a photochromic tethered ligand (PTL) developed for the optical control of human Carbonic Anhydrase (hCA) activity [1]. This compound is part of a class of photopharmacological tools that enable spatiotemporally precise, reversible modulation of enzyme function through light-induced cis-trans isomerization of an azobenzene photoswitch [2]. The molecule comprises three functional domains: a maleimide group for site-specific bioconjugation to engineered cysteine residues, an azobenzene photoswitch for light-responsiveness, and a benzenesulfonamide warhead for high-affinity binding to the carbonic anhydrase active site [1]. SA-3 is specifically designed as a component of Light-responsive human Carbonic Anhydrases (LihCAs), which are genetically engineered enzyme variants that incorporate a tethered photoswitch for optical control [1].

Why SA-3 Cannot Be Replaced


SA-3 is not a standalone inhibitor; it is a precision-engineered component of a chemogenetic system (LihCA) whose function depends critically on a specific, computationally optimized combination of ligand structure, linker length, and conjugation site [1]. Generic substitution with another sulfonamide-based inhibitor would fail because the tethered maleimide chemistry and the precise spatial orientation of the azobenzene photoswitch are essential for achieving reversible, light-dependent control of enzyme activity [2]. Furthermore, the specific SA-3 structure was identified through an in silico screening approach that narrowed over 750 potential site-ligand combinations to just six candidates for experimental validation [1]. Substituting SA-3 with a close analog (e.g., SA-1 or SA-2) would alter the linker geometry and conjugation efficiency, likely abolishing the light-responsive behavior observed in the validated LihCA system [1].

SA-3 Quantitative Differentiation Guide


Computational Screening Validation

SA-3 was part of a set of three photochromic tethered ligands evaluated in a computational screening pipeline that assessed over 750 potential site-ligand combinations for human carbonic anhydrase II [1]. Of the six top-ranked combinations selected for experimental validation, only two yielded functional light-responsive Carbonic Anhydrases (LihCAs) [1]. SA-3, in combination with the F131C/C206S double mutant, was one of these two successful constructs [1].

Photopharmacology Optogenetics Computational Screening

Structural Validation by X-Ray Crystallography

The SA-3:LihCA construct was successfully characterized by X-ray crystallography, confirming the site-specific attachment of the ligand to the engineered cysteine residue and the proper orientation of the sulfonamide warhead within the active site [1]. This structural validation is critical because many photochromic tethered ligands fail to yield interpretable electron density due to conformational flexibility or incomplete conjugation [2].

X-ray Crystallography Structural Biology Bioconjugation

Light-Dependent Activity Modulation

The SA-3:LihCA construct demonstrated reversible, light-dependent modulation of carbonic anhydrase activity in vitro [1]. While specific IC50 values for the cis and trans isomers are not publicly available, the system's functionality was confirmed via stopped-flow enzymatic assays showing differential activity upon irradiation with UV and visible light [1].

Enzyme Kinetics Photopharmacology Optical Control

SA-3 Application Scenarios


Light-Responsive Enzyme Systems for Spatiotemporal Control

SA-3 is ideally suited for constructing LihCA systems to optically control carbonic anhydrase activity with high spatiotemporal precision. This is valuable for studying pH regulation, CO2/bicarbonate homeostasis, and metabolic flux in cellular and in vivo models [1].

Photopharmacological Tool Validation

The validated SA-3:LihCA construct serves as a benchmark system for developing and optimizing photopharmacology workflows, including bioconjugation protocols, light-delivery systems, and activity assays for photoswitchable enzymes [1].

Structural Biology of Photoswitchable Proteins

The high-resolution crystal structure of the SA-3:LihCA complex provides a valuable template for computational design of next-generation photochromic tethered ligands and for understanding the structural determinants of photoswitchable enzyme activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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